7-Hmohh

Description

7-Hydroxyheptanoic acid (7-Hmohh), a linear hydroxy fatty acid with the molecular formula C₇H₁₄O₃, is a versatile compound used in organic synthesis, pharmaceuticals, and material science. Its structure features a hydroxyl group at the seventh carbon of a seven-carbon aliphatic chain, conferring unique solubility and reactivity properties.

Properties

CAS No. |

119785-54-5 |

|---|---|

Molecular Formula |

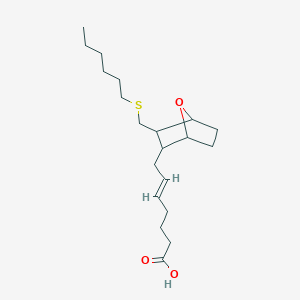

C20H34O3S |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(E)-7-[3-(hexylsulfanylmethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O3S/c1-2-3-4-9-14-24-15-17-16(18-12-13-19(17)23-18)10-7-5-6-8-11-20(21)22/h5,7,16-19H,2-4,6,8-15H2,1H3,(H,21,22)/b7-5+ |

InChI Key |

YHSIOGBAMKKEDO-FNORWQNLSA-N |

SMILES |

CCCCCCSCC1C2CCC(C1CC=CCCCC(=O)O)O2 |

Isomeric SMILES |

CCCCCCSCC1C2CCC(C1C/C=C/CCCC(=O)O)O2 |

Canonical SMILES |

CCCCCCSCC1C2CCC(C1CC=CCCCC(=O)O)O2 |

Synonyms |

7-(3-((hexylthio)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid 7-(3-((hexylthio)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid, (+)-isomer 7-(3-((hexylthio)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid, (+-)-isomer 7-HMOHH |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structurally Similar Heterocyclic Compounds

Compound 4b (6,11-dimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]naphthalen-7-one) and Compound 5b (5,10-dimethoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]naphthalen-6-one) from are heterocyclic derivatives with fused pyrano-naphthalenone frameworks. Key differences from 7-Hmohh include:

- Functional Groups : 4b and 5b contain methoxy and ketone groups, unlike this compound’s hydroxyl and carboxylic acid groups.

- Synthesis : 4b and 5b are synthesized via multistep heterocyclic condensation (yields: 47% and 23%, respectively), while this compound likely undergoes simpler hydroxy acid synthesis (e.g., oxidation or hydrolysis).

- Physical Properties : 4b melts at 273–275°C, significantly higher than typical aliphatic hydroxy acids like this compound, which likely has a lower melting point due to weaker intermolecular forces .

Table 1: Structural Comparison

| Compound | Molecular Formula | Key Functional Groups | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₇H₁₄O₃ | -OH, -COOH | Not reported | Polymers, pharmaceuticals |

| Compound 4b | C₁₆H₁₆O₄ | -OCH₃, ketone | 273–275 | Organic synthesis |

| Compound 5b | C₁₆H₁₆O₄ | -OCH₃, ketone | 197 | Organic synthesis |

Functionally Similar Compounds in Pharmaceuticals

7-oxohernangerine (C₁₈H₁₁NO₅), a heterocyclic isoflavone derivative, shares functional similarity with this compound in pharmaceutical contexts. Key distinctions:

- Structure : 7-oxohernangerine contains a chromen-4-one core with methoxy and carbonyl groups, contrasting with this compound’s aliphatic chain.

- Bioactivity: Isoflavones like 7-oxohernangerine exhibit estrogenic and antioxidant properties, whereas this compound may serve as a monomer for biodegradable polymers or drug delivery systems .

7-o-Methylisoflavones (e.g., 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one) from are structurally related to 7-oxohernangerine. These compounds highlight the importance of hydroxyl and methoxy group positioning in bioactivity, a design principle applicable to modifying this compound for targeted applications .

Industrial and Pharmaceutical Relevance

- This compound: Potential in polymer industries (e.g., polyhydroxyalkanoates) and as a chiral building block in drug synthesis.

- Heterocyclic Analogues (4b/5b) : Serve as intermediates in synthesizing bioactive natural products or fluorescent dyes due to rigid aromatic frameworks .

- Isoflavones (7-oxohernangerine) : Investigated for anticancer and anti-inflammatory effects, suggesting pathways for this compound derivative development .

Stability and Reactivity Insights

- This compound’s aliphatic structure offers flexibility but lower thermal stability compared to aromatic compounds like 4b.

- Methoxy groups in 4b/5b enhance solubility in organic solvents (e.g., ethylene glycol), whereas this compound’s polar groups favor aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.